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Compound of Interest

Compound Name: 4-Isopropylpiperidine

Cat. No.: B035371

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-
Isopropylpiperidine

Introduction: The Significance of the Piperidine
Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands
as one of the most prevalent structural motifs in pharmaceutical sciences.[1] Its derivatives are
integral to over twenty classes of pharmaceuticals and a vast array of natural alkaloids, owing
to the ring's conformational flexibility and its ability to engage in crucial hydrogen bonding and
ionic interactions as a basic nitrogen center.[1][2] Within this broad class, 4-
isopropylpiperidine serves as a valuable building block and a foundational structure for
exploring structure-activity relationships (SAR) in drug design. Its non-polar, sterically
demanding isopropyl group at the C4 position profoundly influences the molecule's
stereochemistry, conformational preferences, and ultimately, its utility in medicinal chemistry.
This guide provides a comprehensive analysis of the chemical structure, stereochemical
properties, synthesis, and characterization of 4-isopropylpiperidine, tailored for researchers
and drug development professionals.

Physicochemical Properties of 4-
Isopropylpiperidine
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A summary of the core physicochemical properties of 4-isopropylpiperidine is essential for its
practical application in a laboratory setting. These properties are collated from established
chemical databases and predictive modeling.

Property Value Source
Molecular Formula CsH17N [31[4]
Molecular Weight 127.23 g/mol [31141[5]
IUPAC Name 4-(propan-2-yl)piperidine [3]
Normal Boiling Point 450.10 K (176.95 °C) [5]

logP (Octanol/Water) 1.642 [5]

CAS Number 41303-72-8 [3]

Core Chemical Structure and Stereochemistry

The defining characteristics of 4-isopropylpiperidine arise from the interplay between the
piperidine ring's geometry and the spatial arrangement of the isopropyl substituent.

Conformational Analysis: The Dominance of the
Equatorial Conformer

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair
conformation to minimize angular and torsional strain.[6] This leads to two distinct orientations
for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the
ring). These two chair conformations can interconvert via a process known as a "ring flip."

For 4-isopropylpiperidine, the bulky isopropyl group has a strong energetic preference for the
equatorial position. When forced into the axial position, the isopropyl group experiences severe
steric repulsion with the axial hydrogen atoms at the C2 and C6 positions. These unfavorable
interactions, known as 1,3-diaxial interactions, destabilize the axial conformer significantly. The
conformational free energy (-AG®), or A-value, for an isopropyl group on a cyclohexane ring is
approximately 2.2 kcal/mol, and similar values are expected for the piperidine ring.[7] This large
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energy difference means that at equilibrium, the equatorial conformer is overwhelmingly
favored.

The diagram below, generated using DOT language, illustrates this critical conformational
equilibrium.

Caption: Fig 1. Chair-chair interconversion of 4-isopropylpiperidine.

Chirality Considerations

4-l1sopropylpiperidine itself is an achiral molecule as it possesses a plane of symmetry
passing through the nitrogen, the C4 carbon, and the methine hydrogen of the isopropyl group.
However, chirality is readily introduced upon substitution at other positions on the ring or by the
formation of certain derivatives. For instance, substitution at C2, C3, C5, or C6 can create one
or more stereocenters, leading to the possibility of enantiomers and diastereomers.
Understanding and controlling this stereochemistry is paramount in drug development, as
different enantiomers of a chiral drug can exhibit vastly different pharmacological and
toxicological profiles.[8]

Synthesis of 4-lsopropylpiperidine

The most direct and industrially scalable method for synthesizing 4-isopropylpiperidine is the
catalytic hydrogenation of 4-isopropylpyridine. This reaction involves the reduction of the
aromatic pyridine ring to a saturated piperidine ring.

Synthetic Workflow: From Pyridine to Piperidine

The general workflow involves the reduction of the C=N and C=C bonds of the pyridine ring
using a heterogeneous catalyst, typically under a hydrogen atmosphere.
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H2 Gas
4-|sopropylpyridine Catalyst (e.g., PtO2z, Rh/C) Fig 2. General workflow for the synthesis of 4-isopropylpiperidine.
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Sample Preparation

Dlssqlve chemlc ML Fig 3. Workflow for enantiomeric separation using Chiral HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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